

# LASV inhibitor 3.3 chemical structure and properties

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Compound of Interest		
Compound Name:	LASV inhibitor 3.3	
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An In-depth Technical Guide to LASV Inhibitor 3.3

Lassa virus (LASV), a member of the Arenaviridae family, is the causative agent of Lassa fever, a severe and often fatal hemorrhagic illness endemic to West Africa. The high mortality rate and potential for epidemics underscore the urgent need for effective antiviral therapeutics. This document provides a detailed overview of a novel small molecule, **LASV inhibitor 3.3**, a promising candidate in the development of anti-Lassa virus agents.

## **Chemical Structure and Properties**

**LASV inhibitor 3.3**, also known as adamantyl diphenyl piperazine 3.3, is a specific inhibitor of the Lassa fever virus.[1][2] Its chemical and physical properties are summarized below.



Property	Value	Source
IUPAC Name	Not available in search results	
CAS Number	554438-52-7	[3]
Molecular Formula	C30H37N3O2	[4][5]
Molecular Weight	471.63 g/mol	[4][5]
Purity	≥99%	[5]
Solubility	DMSO: 25 mg/mL (53.01 mM) with ultrasonic treatment; 55 mg/mL (116.62 mM) with sonication.	[4][6]
Storage	Stock solutions: -80°C for 6 months; -20°C for 1 month.	[3][6]

# **Biological Activity**

**LASV inhibitor 3.3** demonstrates potent activity against Lassa virus entry in vitro. Its primary biological effect is the inhibition of viral entry into host cells.

Assay	Description	Result	Source
Pseudotyped Virus Inhibition	Inhibition of transduction by Murine Leukemia Virus (MLV) pseudotyped with LASV glycoprotein (GP) in Vero cells.	IC50 = 1.8 μM	[1][3][5]
LAMP1 Binding Inhibition	Inhibition of LASV GP binding to the host receptor LAMP1 in vitro.	Active at 1 μM and 10 μM	[3][5]

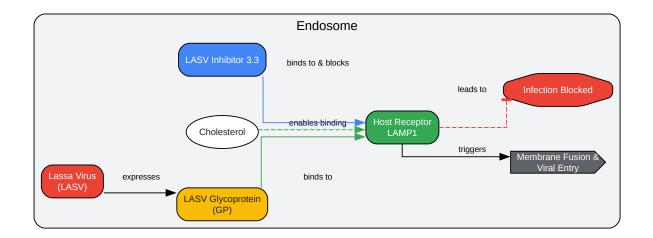


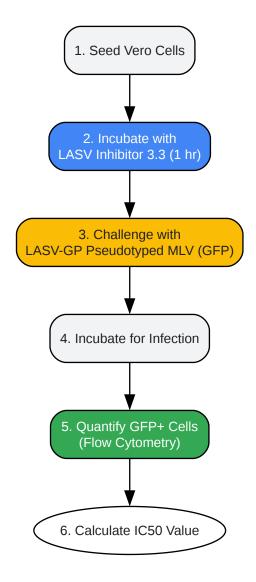
### **Mechanism of Action**

**LASV inhibitor 3.3** functions as a viral entry inhibitor by targeting a host factor rather than a viral protein directly.[1][3] The virus typically enters host cells through a process involving binding to the cell surface receptor  $\alpha$ -dystroglycan ( $\alpha$ -DG), followed by endocytosis.[1] Inside the endosome, the viral glycoprotein (GP) interacts with the lysosome-associated membrane protein 1 (LAMP1), a critical step for membrane fusion and release of the viral genome into the cytoplasm.[1][4]

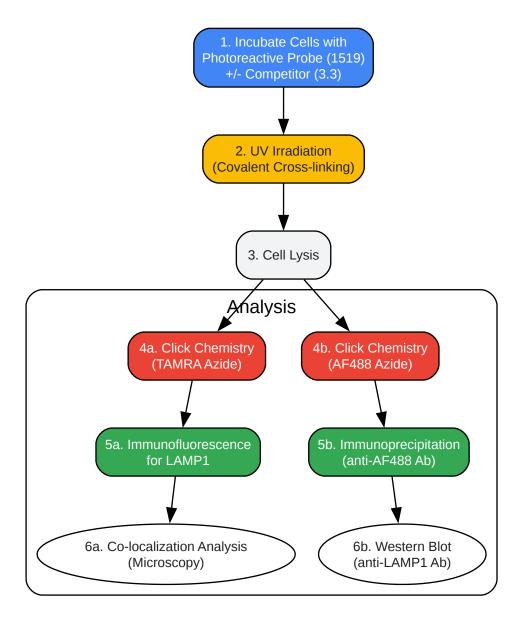
**LASV inhibitor 3.3** disrupts this process by binding to LAMP1.[1][7] This binding is believed to competitively interfere with a cholesterol-dependent interaction between LAMP1 and the LASV GP, thereby preventing the fusion of the viral and endosomal membranes and halting the infection process.[1]











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